N-(Tert-butyl)-N-(4-fluorobenzyl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine". For instance, the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines is a method that could potentially be applied to the synthesis of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" . Additionally, the chemoselective N-tert-butyloxycarbonylation of amines in water and the use of tert-butanesulfinamide for asymmetric synthesis are relevant to the modification of amine groups, which could be a step in the synthesis or functionalization of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine".

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinyl imines, which are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . This method could be adapted for the synthesis of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" by choosing appropriate starting materials and reaction conditions. The catalyst-free N-tert-butyloxycarbonylation of amines in water and the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation also provide insights into the functionalization of amine groups, which could be relevant for the synthesis of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine".

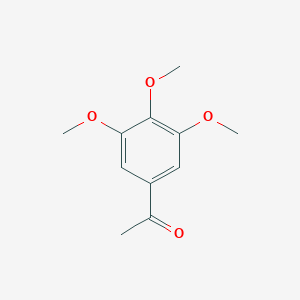

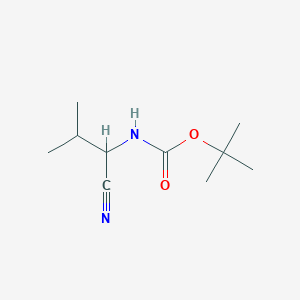

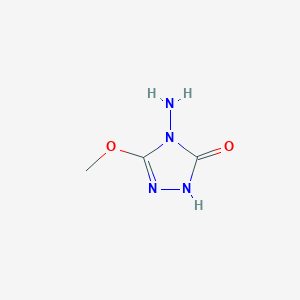

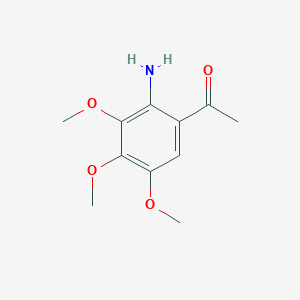

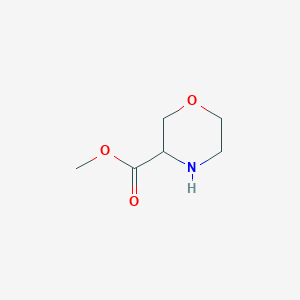

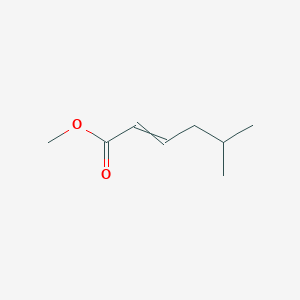

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(N-fluoro-N-t-butyl)amino-2,4,6-trinitrobenzene, has been determined by single-crystal X-ray diffraction . This study reveals a pseudo-tetrahedral coordination for the nitrogen atom of the amine group and provides a N-F distance, which could be comparable to the structure of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" .

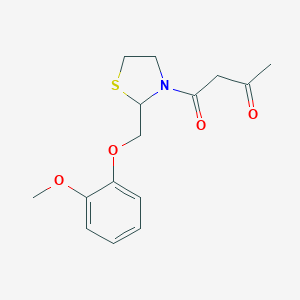

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine". However, the synthesis of related compounds and the functionalization of amine groups suggest that "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" could undergo similar reactions, such as nucleophilic addition or cleavage of the tert-butanesulfinyl group , .

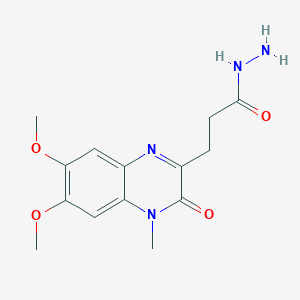

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" can be inferred from related compounds. For example, the solubility in water and the stability of the N-tert-butoxycarbonyl group to various conditions are discussed , . The crystal structure and spectroscopic properties of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide and the synthesis and crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine provide additional information on the structural aspects that could be similar to "N-(Tert-butyl)-N-(4-fluorobenzyl)amine".

科学研究应用

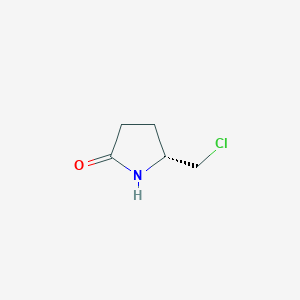

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines, closely related to the compound , are used as versatile intermediates for the asymmetric synthesis of amines. These compounds enable the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing their utility in the production of complex organic molecules with high stereochemical control (Ellman, Owens, & Tang, 2002).

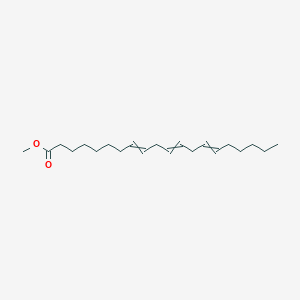

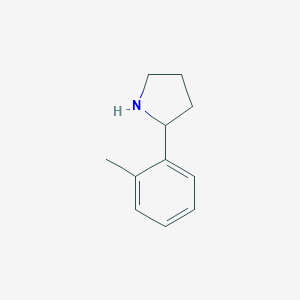

Fluorescent Organic Compounds

A study on N-fluorobenzamide-directed formal [4+2] cycloaddition reactions with maleic anhydride highlights the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides. This process involves the creation of N-(tert-butyl) isobenzofuran-1-amine intermediates that undergo cycloaddition to yield fluorescent products, illustrating the compound's role in developing new materials with optical properties (Lu et al., 2022).

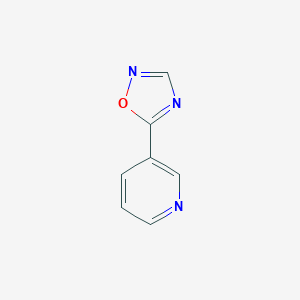

Antitumor Activity

Research into the synthesis and biological activity of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine demonstrates its potential in cancer therapy. The compound exhibits promising antitumor activity, highlighting the therapeutic applications of such molecules (叶姣 et al., 2015).

High-Temperature Oxidation Inhibitors

The compound and its derivatives have been explored as antioxidants for fuels and lubricants. Mannich bases derived from similar structures have shown to be effective high-temperature oxidation inhibitors, offering potential applications in improving the stability and performance of motor fuels and oils (Vasylkevych et al., 2017).

Coordination Chemistry

In coordination chemistry, amino(polyphenolic) ligands based on structures similar to N-(Tert-butyl)-N-(4-fluorobenzyl)amine have been used to synthesize zirconium complexes. These complexes exhibit hydrolytic stability, which is significant for applications in catalysis and material science (Chartres et al., 2007).

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPILEJRPIAXWIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Tert-butyl)-N-(4-fluorobenzyl)amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)